4-Methylthiane-4-carboxylic acid

Description

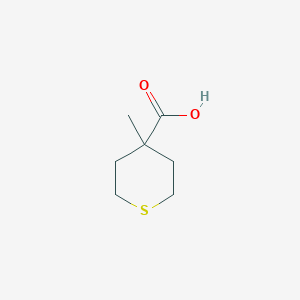

4-Methylthiane-4-carboxylic acid (CAS 1262411-34-6) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol. Its structure consists of a six-membered thiane ring (a saturated sulfur heterocycle) substituted with a methyl group and a carboxylic acid group at the 4-position. This compound is notable for its dual functionalization, which combines the electron-rich sulfur atom with the polar carboxylic acid moiety, influencing its physicochemical and reactivity profiles. Synonyms include 4-甲硫基烷-4-羧酸 and this compound .

Properties

IUPAC Name |

4-methylthiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTKXRQKRYWHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,3-dithiane with an oxidizing agent to form the desired carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide for converting the carboxylic acid to acid chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Acid chlorides, esters.

Scientific Research Applications

4-Methylthiane-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylthiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the thiopyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-methylthiane-4-carboxylic acid, a comparative analysis is provided below, focusing on compounds with analogous heterocyclic frameworks, functional groups, or substituent patterns.

Structural and Functional Group Comparisons

4-[(Methylsulfanyl)methyl]oxane-4-carboxylic Acid (CAS 1783404-03-4) Molecular Formula: C₈H₁₄O₃S Key Features: Contains an oxane ring (oxygen-based heterocycle) instead of a thiane ring. The methylsulfanyl group is appended as a side chain rather than being part of the ring structure. The oxane ring also imparts greater hydrolytic stability due to oxygen’s higher electronegativity .

Methyl 4-Aminothiane-4-carboxylate Hydrochloride (CAS 161315-14-6) Molecular Formula: C₇H₁₄ClNO₂S Key Features: Shares the thiane ring but substitutes the methyl group with an amino group and replaces the carboxylic acid with a methyl ester. The hydrochloride salt enhances water solubility. Comparison: The amino group introduces basicity, while the esterification of the carboxylic acid reduces polarity. This derivative is likely more reactive in nucleophilic or alkylation reactions compared to the free acid .

2-Chloro-6-Methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Key Features : A pyrimidine ring (unsaturated nitrogen heterocycle) with chloro , methyl , and carboxylic acid substituents.

- Comparison : The aromatic pyrimidine ring confers rigidity and π-conjugation, contrasting with the saturated thiane system. The electron-withdrawing chlorine substituent increases the carboxylic acid’s acidity (lower pKa) compared to this compound .

Physicochemical and Functional Differences

The table below summarizes critical distinctions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural/Functional Attributes |

|---|---|---|---|---|

| This compound | 1262411-34-6 | C₇H₁₂O₂S | 160.23 | Thiane ring, methyl, carboxylic acid |

| 4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid | 1783404-03-4 | C₈H₁₄O₃S | 190.26 | Oxane ring, methylsulfanyl side chain |

| Methyl 4-aminothiane-4-carboxylate hydrochloride | 161315-14-6 | C₇H₁₄ClNO₂S | 211.71 | Thiane ring, amino, methyl ester, hydrochloride |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₇H₅ClN₂O₂* | 188.58 | Pyrimidine ring, chloro, methyl, carboxylic acid |

*Inferred formula based on structural analysis .

Biological Activity

4-Methylthiane-4-carboxylic acid (MTCA) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of MTCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiane ring, which is a saturated six-membered ring containing sulfur, and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that compounds similar to MTCA exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The biological activity of MTCA is primarily attributed to its ability to interact with cellular pathways and modulate biochemical processes.

Antimicrobial Activity

Studies have shown that MTCA and its derivatives possess significant antimicrobial properties. For instance, derivatives of thiazolidine-4-carboxylic acids have been evaluated for their inhibitory effects against various bacteria and fungi.

Table 1: Antimicrobial Activity of MTCA Derivatives

| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | 32 µg/mL |

| 4-Methylthiazolidine-4-carboxylic acid | Antifungal | C. albicans | 16 µg/mL |

The antimicrobial activity of MTCA is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Research has indicated that thiazolidine derivatives can interfere with the synthesis of nucleic acids in bacteria, leading to cell death.

Anti-inflammatory Properties

MTCA has also been implicated in anti-inflammatory responses. Studies suggest that it may modulate the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of MTCA resulted in a significant reduction in inflammation markers after induced inflammatory responses. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Potential Anticancer Activity

Recent research has explored the potential anticancer effects of MTCA. Compounds derived from thiazolidine structures have shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of MTCA Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 15 µM |

| 4-Methylthiazolidine-4-carboxylic acid | Colon Cancer | 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.